2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C12H13N . It is also known by other names such as 1,2,3,4-Tetrahydrocarbazole, 2,3-Tetramethylene-1H-indole, and Tetrahydrocarbazole . It has been shown to have potential use as an inhibitor for human papillomaviruses .
Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazol-1-amine can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-3-7-11-9 (5-1)10-6-2-4-8-12 (10)13-11/h1,3,5,7,13H,2,4,6,8H2 .Scientific Research Applications
Chemical Synthesis
2,3,4,9-tetrahydro-1H-carbazol-1-amine is used in the synthesis of aspidospermidine alkaloids . It’s also used in the development of a preparative method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones by direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles .
Green Chemistry
The compound has been used in green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol . This method is efficient due to its operational simplicity, high yields, dual catalyst-solvent properties and reusability .
Antibacterial Properties
Tetrahydrocarbazole derivatives, which include 2,3,4,9-tetrahydro-1H-carbazol-1-amine, have exhibited antibacterial properties . This makes them valuable in the development of new antibacterial agents.
Antifungal Properties
These compounds have also shown antifungal properties , making them useful in the fight against various fungal infections.
Anticancer Properties
Research has shown that tetrahydrocarbazole derivatives can exhibit anticancer properties . This opens up potential avenues for the development of new cancer treatments.
Hypoglycemic and Hypolipidemic Activities
Tetrahydrocarbazole derivatives have shown hypoglycemic and hypolipidemic activities . This suggests potential applications in the treatment of conditions like diabetes and high cholesterol.
Phytopathogenic Fungi Suppression
Compounds derived from 2,3,4,9-tetrahydro-1H-carbazol-1-amine have been found to suppress the growth of phytopathogenic fungi . This could be beneficial in agriculture to protect crops from fungal diseases.
Pharmaceutical Intermediate
2,3,4,9-tetrahydro-1H-carbazol-1-amine finds its application as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.
properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCMXFSQFZBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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